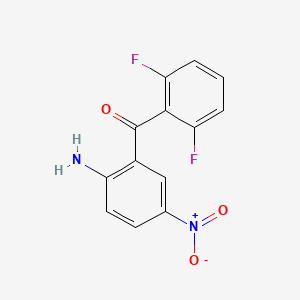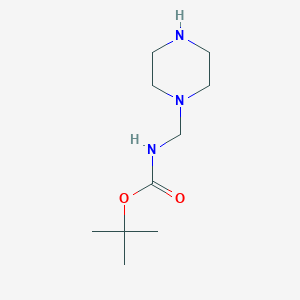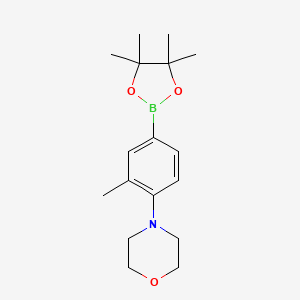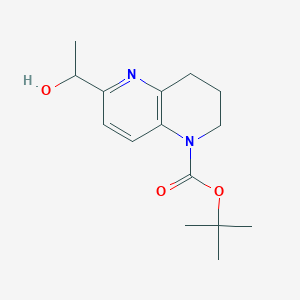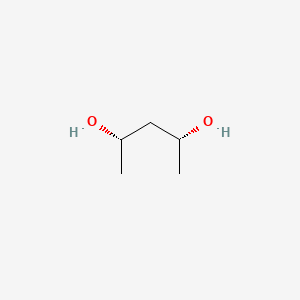
(R*,S*)-Pentane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-Pentane-2,4-diol is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is chiral, possessing two stereocenters, which gives rise to its (R*,S*) notation. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (R*,S*)-Pentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 2,4-pentanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2,4-pentanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (R*,S*)-Pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-pentanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of pentane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 2,4-Pentanedione.
Reduction: Pentane.
Substitution: 2,4-Dichloropentane.
Aplicaciones Científicas De Investigación
(R*,S*)-Pentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a cryoprotectant in biological samples.
Medicine: this compound is investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (R*,S*)-Pentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity. The compound’s ability to act as a cryoprotectant is attributed to its capacity to stabilize cell membranes and proteins under low-temperature conditions.
Comparación Con Compuestos Similares
1,3-Butanediol: Another diol with two hydroxyl groups, but with a different carbon chain structure.
2,3-Butanediol: A diol with hydroxyl groups on adjacent carbon atoms.
1,5-Pentanediol: A diol with hydroxyl groups at the terminal positions of a five-carbon chain.
Comparison: (R*,S*)-Pentane-2,4-diol is unique due to its specific stereochemistry and the position of its hydroxyl groups. Unlike 1,3-Butanediol and 2,3-Butanediol, this compound has hydroxyl groups on non-adjacent carbon atoms, which influences its reactivity and applications. Compared to 1,5-Pentanediol, this compound has a more complex structure, leading to different chemical and physical properties.
Propiedades
Número CAS |
3950-21-8 |
|---|---|
Fórmula molecular |
C5H12O2 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
(2S,4R)-pentane-2,4-diol |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+ |
Clave InChI |
GTCCGKPBSJZVRZ-SYDPRGILSA-N |
SMILES isomérico |
C[C@H](C[C@H](C)O)O |
SMILES canónico |
CC(CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


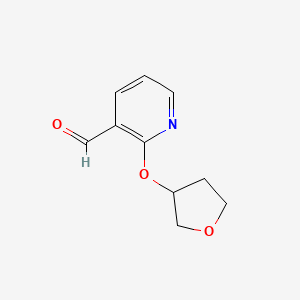
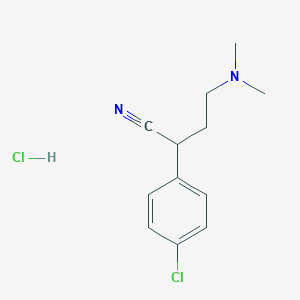
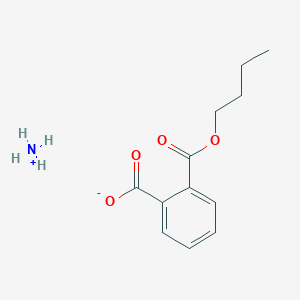
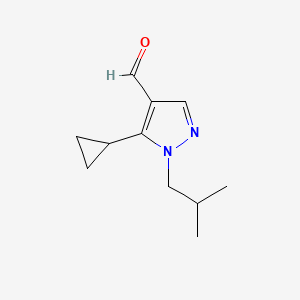
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
